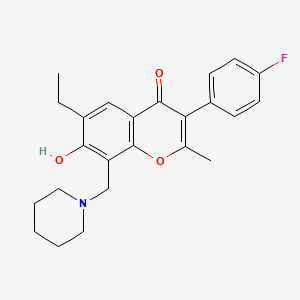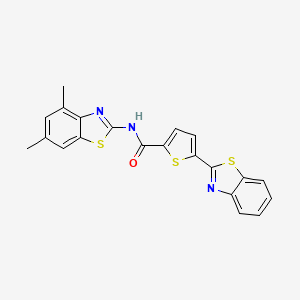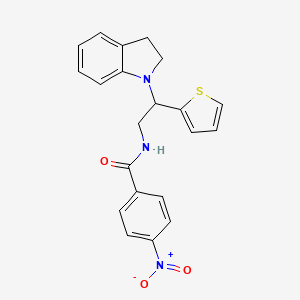
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H26FNO3 and its molecular weight is 395.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds including chromene derivatives, such as the one , have been synthesized and evaluated for antimicrobial activities. For instance, El-Emary et al. (2005) synthesized various compounds, including a novel chromene derivative, and screened them for antimicrobial properties. These compounds show potential in the development of new antimicrobial agents (El-Emary et al., 2005).
Synthesis of Carbamate Derivatives
Carbamate derivatives of chromene have been synthesized, showcasing the chemical versatility and potential applications of chromene compounds in various fields, including pharmaceuticals. Velikorodov and Imasheva (2008) conducted such synthesis experiments, highlighting the adaptability of chromene structures in creating new compounds (Velikorodov & Imasheva, 2008).
Molecular Structure Analysis
The molecular structure and interaction studies of related compounds, such as methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, have been reported. Khan et al. (2013) investigated the crystal and molecular structure of a similar compound, emphasizing the importance of such studies in understanding the molecular interactions and potential applications of these compounds (Khan et al., 2013).
Crystal Structure Studies
The study of crystal structures of compounds containing elements like piperidine provides insights into their potential applications in material science and pharmaceuticals. Raghuvarman et al. (2014) examined the crystal structures of piperidine derivatives, contributing to the broader understanding of such compounds (Raghuvarman et al., 2014).
Synthesis and Application in Carbohydrate Chemistry
The synthesis and application of compounds involving 4-fluorophenyl structures in carbohydrate chemistry have been explored. For example, Spjut et al. (2010) designed and synthesized a compound for the protection of hydroxyl groups, demonstrating the diverse applications of fluorophenyl-based compounds in biochemical research (Spjut et al., 2010).
Propiedades
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO3/c1-3-16-13-19-23(28)21(17-7-9-18(25)10-8-17)15(2)29-24(19)20(22(16)27)14-26-11-5-4-6-12-26/h7-10,13,27H,3-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVWDZIUPCOHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)

![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2940073.png)

![4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2940078.png)

![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)
![Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2940083.png)

![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)
![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B2940087.png)
![2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2940090.png)